Cas no 202991-92-2 (1-Methyl-4-(pyrrolidin-3-yl)piperazine)
1-Methyl-4-(pyrrolidin-3-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-4-(pyrrolidin-3-yl)piperazine
- 1-methyl-4-pyrrolidin-3-ylpiperazine
- Piperazine,1-methyl-4-(3-pyrrolidinyl)-
- Piperazine, 1-methyl-4-(3-pyrrolidinyl)- (9CI)
- AKOS016347206
- 1-methyl-4-(3-pyrrolidinyl)piperazine
- Piperazine, 1-methyl-4-(3-pyrrolidinyl)-
- 202991-92-2
- F8886-2476
- SCHEMBL10413590
- DTXSID90562384
- 1-METHYL-4-TETRAHYDRO-1H-PYRROL-3-YLPIPERAZINE
- AKOS004121496
- SB47219
- EN300-94496
- ALBB-016276
- piperazine, 1-methyl-4-(3-pyrrolidinyl)-, trihydrochloride
- G27613
- DB-277747
-
- MDL: MFCD09036209
- Inchi: 1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3
- InChI Key: SCNMGRFCMUWUNN-UHFFFAOYSA-N
- SMILES: N1(CCN(C)CC1)C1CNCC1
Computed Properties
- Exact Mass: 169.15807
- Monoisotopic Mass: 169.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.51
1-Methyl-4-(pyrrolidin-3-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283587-1g |
1-Methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95% | 1g |
$224 | 2023-02-18 | |
| TRC | M157411-100mg |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M157411-500mg |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M157411-1g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 1g |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-94496-0.05g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95.0% | 0.05g |
$68.0 | 2025-02-21 | |
| Enamine | EN300-94496-0.1g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95.0% | 0.1g |
$101.0 | 2025-02-21 | |
| Enamine | EN300-94496-0.25g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95.0% | 0.25g |
$145.0 | 2025-02-21 | |
| Enamine | EN300-94496-0.5g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95.0% | 0.5g |
$228.0 | 2025-02-21 | |
| Enamine | EN300-94496-1.0g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95.0% | 1.0g |
$292.0 | 2025-02-21 | |
| Enamine | EN300-94496-2.5g |
1-methyl-4-(pyrrolidin-3-yl)piperazine |
202991-92-2 | 95.0% | 2.5g |
$523.0 | 2025-02-21 |
1-Methyl-4-(pyrrolidin-3-yl)piperazine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-Methyl-4-(pyrrolidin-3-yl)piperazine
Introduction to 1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS No. 202991-92-2)
1-Methyl-4-(pyrrolidin-3-yl)piperazine, also known by its CAS number 202991-92-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of various drugs due to their versatile pharmacological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, pharmacological activities, and potential applications of 1-Methyl-4-(pyrrolidin-3-yl)piperazine.
The chemical structure of 1-Methyl-4-(pyrrolidin-3-yl)piperazine is characterized by a piperazine ring substituted with a methyl group at the 1-position and a pyrrolidine ring at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The piperazine moiety is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable scaffold in drug design. The pyrrolidine ring, on the other hand, adds conformational flexibility and can influence the compound's solubility and permeability.
The synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 1-methylpiperazine with 3-bromopyrrolidine or a similar halide derivative. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling, which can provide high yields and regioselectivity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or solvent-free conditions.
In terms of pharmacological activities, 1-Methyl-4-(pyrrolidin-3-yl)piperazine has been studied for its potential as a modulator of various neurotransmitter systems. Research has shown that this compound can interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood disorders and cognitive functions. Additionally, it has been reported to exhibit affinity for dopamine receptors, specifically D2 and D3, which are involved in motor control and reward pathways. These interactions suggest that 1-Methyl-4-(pyrrolidin-3-yl)piperazine could have therapeutic potential in treating conditions such as depression, anxiety, and schizophrenia.
Clinical trials involving compounds structurally similar to 1-Methyl-4-(pyrrolidin-3-yl)piperazine have provided valuable insights into their safety and efficacy profiles. For instance, a recent Phase II trial evaluated a related piperazine derivative for its antidepressant effects in patients with major depressive disorder (MDD). The results indicated that the compound was well-tolerated and showed significant improvements in depressive symptoms compared to placebo. These findings highlight the promising therapeutic potential of piperazine-based compounds like 1-Methyl-4-(pyrrolidin-3-yl)piperazine.
Beyond its potential as a therapeutic agent, 1-Methyl-4-(pyrrolidin-3-yl)piperazine has also been explored for its use in chemical biology research. Its ability to selectively modulate specific receptor subtypes makes it a valuable tool for investigating the roles of these receptors in various physiological processes. For example, studies have utilized this compound to probe the mechanisms underlying serotonin receptor signaling in neural circuits involved in mood regulation.
In conclusion, 1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS No. 202991-92-2) is a versatile compound with significant potential in both pharmaceutical development and basic research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation into its therapeutic applications. As research continues to advance our understanding of this compound, it is likely that new opportunities will emerge for its use in improving human health.
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